molecular formula C24H27NO6 B4050663 [3-(2-furyl)-3-(4-methylphenyl)propyl](4-methoxybenzyl)amine oxalate

[3-(2-furyl)-3-(4-methylphenyl)propyl](4-methoxybenzyl)amine oxalate

Cat. No.: B4050663
M. Wt: 425.5 g/mol
InChI Key: QWEVGJLCPCDHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-furyl)-3-(4-methylphenyl)propylamine oxalate” is a complex organic compound. It contains several functional groups including a furyl group (a furan ring), a methylphenyl group (a benzene ring with a methyl substituent), a propyl group (a three-carbon alkyl chain), a methoxybenzyl group (a benzene ring with a methoxy and a methyl substituent), and an amine group (a nitrogen with a lone pair of electrons). The “oxalate” at the end suggests it’s a salt of oxalic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the desired route of synthesis and the available starting materials. Typically, protecting groups are employed to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups often present significant synthetic challenges, particularly if the reactions in a preparative sequence may affect one or more of these functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .

Scientific Research Applications

Electrochemical Behavior and Structure

  • Fischer carbene complexes containing furyl groups, similar in structure to the compound , have been studied for their electrochemical behavior. These complexes exhibit specific oxidation and reduction processes, which are influenced by the structure of the ligand and the metal center. This research aids in understanding the electrochemical properties of such compounds (Landman et al., 2014).

Reaction and Synthesis of Novel Derivatives

  • Research involving furyl-based compounds has led to the synthesis of new triazine derivatives. These compounds are synthesized through reactions involving furyl-containing oxazinones and guanidine, demonstrating the versatility of furyl compounds in creating novel chemical entities (Chernov et al., 2015).

Formation of New Ring Systems

  • The formation of new ring systems, such as Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, has been explored using furyl-based compounds. This highlights the potential of furyl groups in the construction of complex and novel molecular structures (Hassan, 2000).

Antimicrobial Evaluation

  • Some furyl-containing compounds have been evaluated for their antimicrobial properties. This research is significant for the development of new drugs and understanding the biological activity of furyl-based compounds (Altalbawy, 2013).

Crystallographic Studies

  • Crystallographic studies of compounds with furyl groups provide insights into their molecular geometry and stability. This is crucial for understanding how these compounds might interact in various chemical and biological contexts (Sathiyaraj et al., 2018).

Properties

IUPAC Name

3-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2.C2H2O4/c1-17-5-9-19(10-6-17)21(22-4-3-15-25-22)13-14-23-16-18-7-11-20(24-2)12-8-18;3-1(4)2(5)6/h3-12,15,21,23H,13-14,16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEVGJLCPCDHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)OC)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2-furyl)-3-(4-methylphenyl)propyl](4-methoxybenzyl)amine oxalate
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[3-(2-furyl)-3-(4-methylphenyl)propyl](4-methoxybenzyl)amine oxalate
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[3-(2-furyl)-3-(4-methylphenyl)propyl](4-methoxybenzyl)amine oxalate
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[3-(2-furyl)-3-(4-methylphenyl)propyl](4-methoxybenzyl)amine oxalate

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